molecular formula C15H18BrNO3S B2811689 N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbutanamide CAS No. 863445-42-5

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbutanamide

Cat. No.: B2811689
CAS No.: 863445-42-5
M. Wt: 372.28
InChI Key: PZVZQYLMRIDEJO-UHFFFAOYSA-N
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Description

This compound is a substituted amide featuring a 4-bromophenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety linked via a branched 3-methylbutanamide backbone. Structural studies of such compounds often employ crystallographic tools like SHELX for refinement and validation . Its CAS registry number (195372-30-6) and synonyms are documented in chemical databases .

Properties

IUPAC Name

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3S/c1-11(2)9-15(18)17(13-5-3-12(16)4-6-13)14-7-8-21(19,20)10-14/h3-8,11,14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZQYLMRIDEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-methylbutanamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and documented biological effects based on existing research.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a bromophenyl group and a dioxothiophene moiety. Its molecular formula is C15H16BrN2O2SC_{15}H_{16}BrN_{2}O_{2}S with a molecular weight of approximately 368.27 g/mol. The synthesis typically involves the reaction of 4-bromophenyl acetic acid with thiophene-2-carbonyl chloride in the presence of a base such as pyridine.

Key Structural Features:

  • Bromophenyl Group: Enhances lipophilicity and may improve receptor binding.
  • Dioxothiophene Moiety: Contributes to the compound's reactivity and potential biological interactions.

Biological Activity

Preliminary studies suggest that compounds related to this compound exhibit significant biological activities, including:

  • Antimicrobial Effects: Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties: Potential modulation of inflammatory pathways has been observed in related compounds.
  • Anticancer Activity: Some derivatives have been identified as inhibitors of cancer-related enzymes, indicating a possible role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInhibition of cancer-related enzymes

The mechanisms underlying the biological activities of this compound remain largely unexplored. However, it is hypothesized that its interactions with various biological targets may include:

  • Receptor Modulation: Similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), potentially influencing pain and inflammation pathways.
  • Enzyme Inhibition: The dioxo group may participate in redox reactions that affect enzyme activity, particularly those involved in cancer progression .

Case Studies and Research Findings

  • Anticancer Studies: A study on structurally similar compounds indicated significant inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. This suggests that this compound could be developed further for cancer immunotherapy applications .
  • Inflammation Research: Investigations into related thiophene-based compounds revealed their potential to reduce inflammatory markers in vitro, supporting the hypothesis that this compound may also exert anti-inflammatory effects through similar pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-aryl-N-(dihydrothiophen-sulfonyl)amides. Key structural analogs include:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Notable Features
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-3-methylbutanamide (Target) R₁ = Br, R₂ = H, R₃ = 3-methylbutan ~384.3 Bromine enhances lipophilicity; sulfone improves solubility in polar solvents.
2-Chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-(4-methoxyphenyl)acetamide R₁ = OCH₃, R₂ = Cl, R₃ = acetamide ~342.8 Methoxy group increases electron density; chloro substitution may reduce stability.
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide R₁ = pentyl, R₂ = indazole ~357.4 Indazole core enables π-stacking; pentyl chain enhances membrane permeability.

Key Observations :

Halogen vs. Alkoxy Groups :

  • The bromine atom in the target compound increases molecular weight and lipophilicity compared to the methoxy group in the chloro analog . This may enhance blood-brain barrier penetration in pharmacological contexts.
  • Chlorine (in the acetamide analog) introduces steric and electronic effects that could alter metabolic stability .

Sulfone vs. Non-Sulfone Derivatives: The 1,1-dioxo (sulfone) group in the target compound increases polarity, improving aqueous solubility over non-sulfonated thiophene derivatives .

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